molecular formula C7H11ClN2 B138046 Benzylhydrazine hydrochloride CAS No. 1073-62-7

Benzylhydrazine hydrochloride

Cat. No. B138046
CAS RN: 1073-62-7
M. Wt: 158.63 g/mol
InChI Key: PRBLRLQZOKOQCQ-UHFFFAOYSA-N
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Description

Benzylhydrazine hydrochloride is a derivative of hydrazine, where a benzyl group is attached to one of the nitrogen atoms of hydrazine. It is an organic compound that can be used as a building block in organic synthesis, particularly in the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of benzylhydrazine derivatives can be achieved through various methods. For instance, benzyl chloroformate was synthesized from benzyl alcohol and triphosgene, which was then used to prepare N-tert-butyl-N-substituted benzoylhydrazines in a new and convenient procedure with good yields . Another method involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using K2CO3 as a base and FeCl3 as a catalyst, which yields 2-aryl-1,2-dihydrophthalazines . Additionally, benzylhydrazine derivatives can be synthesized from the reaction of 2-styrylchromones and hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of benzylhydrazine derivatives can be complex and varies depending on the specific substituents and reactions used in their synthesis. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds and the formation of chains via intermolecular hydrogen bonds . Another study reported the structure of benzyl N-(1-{N'-[(E)-2,3-dihydroxybenzylidene]hydrazinecarbonyl}-2-hydroxyethyl)carbamate dihydrate, which adopts a twisted U-shape with significant torsion angles and features O-H...O and N-H...O hydrogen bonds in its crystal packing .

Chemical Reactions Analysis

Benzylhydrazine derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the reaction of benzil with N-methylhydrazinecarbothioamide under different conditions can lead to the formation of either open-chain or cyclic condensation products . Similarly, the reaction of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide with various benzaldehydes in an ultrasonic bath can yield a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylhydrazine derivatives can be influenced by their molecular structure and substituents. For example, the presence of different functional groups can affect their solubility, stability, and reactivity. A high-performance liquid chromatographic method was developed for the simultaneous determination of hydroxyzine hydrochloride and benzyl alcohol, indicating the importance of analytical methods in assessing the properties of such compounds . Additionally, the cytotoxic effects of benzylhydrazine derivatives against cancer cell lines have been evaluated, with some compounds showing moderate or weak cytotoxic effects, but selective cytotoxic effects were observed .

Scientific Research Applications

Tumor Induction Studies

Benzylhydrazine hydrochloride has been studied for its tumorigenic effects. In a study, continuous administration of benzylhydrazine hydrochloride in mice significantly increased lung tumor incidence, demonstrating its tumorigenicity (Tóth & Shimizu, 1976).

Biochemical Assays

A colorimetric assay for benzylhydrazine hydrochloride has been developed, providing a simple and sensitive method to determine its concentration in biological samples (Satoh & Moroi, 1970).

Inhibition of Monoamine Oxidase

Benzylhydrazine has been shown to irreversibly inhibit human and rat brain monoamine oxidase (MAO), suggesting its potential use in neurological research (Roth, 1979).

Cytotoxic Agents for Transplantation Immunity

A methylhydrazine derivative of benzylhydrazine hydrochloride extended the survival of skin homografts in mice, highlighting its potential as a cytotoxic agent in transplantation immunity research (Floersheim, 1963).

Bovine Serum Amine Oxidase Interaction

Benzylhydrazine acts as a pseudo-substrate for bovine serum amine oxidase, indicating its relevance in enzymatic and biochemical studies (Morpurgo et al., 1989).

Safety And Hazards

Benzylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Benzylhydrazine hydrochloride has been used as a reducing agent to prevent Sn 2+ oxidation in narrow bandgap Sn–Pb perovskites for a hot gas-assisted blading method. This has shown promise in the field of perovskite-based tandem solar cells .

properties

IUPAC Name

benzylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLRLQZOKOQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-62-7, 555-96-4 (Parent)
Record name Hydrazine, (phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, benzyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90147998
Record name Hydrazine, benzyl-, hydrochloride
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Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylhydrazine hydrochloride

CAS RN

20570-96-1, 1073-62-7
Record name Benzylhydrazine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20570-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, benzyl-, hydrochloride
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Record name Benzylhydrazine hydrochloride
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Record name Hydrazine, benzyl-, hydrochloride
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Record name Benzylhydrazine Monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
CS Rooney, EJ Cragoe, CC Porter… - Journal of Medicinal …, 1962 - ACS Publications
Method C. R'S02NHR+ NH3+ 0S020 “—· R'S02N—RH* 0 i nh3 ethanol were devised. The compounds prepared, along with analytical and other data, are presented in Table I. Direct …
Number of citations: 16 pubs.acs.org
E El-Sawy, A Mandour, K Mahmoud, I Islam… - Acta …, 2012 - sciendo.com
… Also, reaction of 2a,b, 3a,b or 4a,b with benzylhydrazine hydrochloride in the presence of anhydrous sodium acetate gave N-benzylpyrazole derivatives 29a,b, 30a,b and 31a,b, …
Number of citations: 41 sciendo.com
S Chen, X Xiao, H Gu, J Huang - Science Advances, 2021 - science.org
… Here, we report a low-cost benzylhydrazine hydrochloride (BHC) reductant that can effectively reduce I 2 back to I − in aged precursor solutions and thus restore the pristine perovskite …
Number of citations: 209 www.science.org
TP Pruss, JS McGill - European Journal of Pharmacology, 1969 - Elsevier
… by Ot-methyldopa, 50 mg/kg iv, benzylhydrazine hydrochloride, 20 mg/kg iv, NSD-1055, 25 mg… Effect of benzylhydrazine hydrochloride on the femoral arterial pressor (FAP) responses to …
Number of citations: 6 www.sciencedirect.com
OG Khudina, AE Ivanova, YV Burgart… - Russian Chemical …, 2021 - Springer
… The condensation of 3-arylhydrazinylidenepentane-2,4-diones with hydrazine hydrate, 2-hydroxyethylhydrazine, benzylhydrazine hydrochloride, and 4-hydrazinylbenzenesulfonamide …
Number of citations: 7 link.springer.com
LA Castriotta, E Calabrò, F Di Giacomo, SH Reddy… - Nano Energy, 2023 - Elsevier
… Adding benzylhydrazine hydrochloride (BHC) in the perovskite ink reduces I 2 formation from I - in solution and prevents the I 2 formation in solid perovskite films during a light soaking …
Number of citations: 5 www.sciencedirect.com
T Kametani, K Kigasawa, M Hiiragi… - Journal of the …, 1973 - pubs.rsc.org
… benzylhydrazine hydrochloride (4 g) in concentrated hydrochloric acid (15 ml) and ethanol (20 ml) was refluxed for 10 h, and then the ethanol was distilled off. To the residue was added …
Number of citations: 12 pubs.rsc.org
GC Bolton, LA Griffiths - 1977 - portlandpress.com
… Tersavid labelled with 14C in the methylene group (specific radioactivity 63.4pCi/mmoI) and benzylhydrazine hydrochloride also labelled with 14C in the methylene group (specific …
Number of citations: 1 portlandpress.com
ER El-Sawy, MS Ebaid, HM Abo-Salem… - Arabian Journal of …, 2014 - Elsevier
… Reaction of compound 4 with some hydrazine derivatives, namely hydrazine hydrate, phenylhydrazine and benzylhydrazine hydrochloride led to the formation of pyrazole derivatives 5–…
Number of citations: 65 www.sciencedirect.com
WJ Hale, NA Lange - Journal of the American Chemical Society, 1920 - ACS Publications
… benzylhydrazine hydrochloride appeared in glistening leaflets melting at no. Pure benzylhydrazine hydrochloride … theproperties of pure benzylhydrazine hydrochloride. The …
Number of citations: 13 pubs.acs.org

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